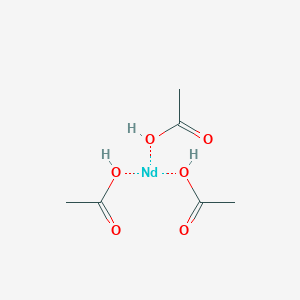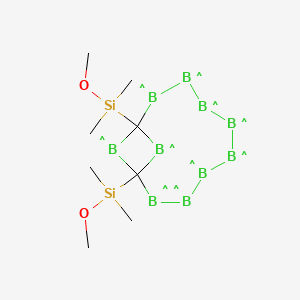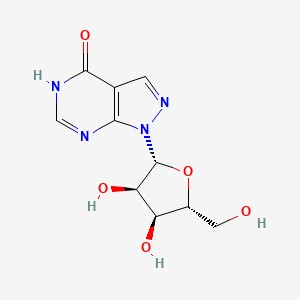
3-Bromo-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-butyne, also known as 1-Methylpropargyl bromide, is an organic compound with the molecular formula C₄H₅Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through multiple-step organic synthesis. One common method involves the bromination of 1-butyne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of butyne derivatives. The process involves the use of bromine or other brominating agents in a solvent like carbon tetrachloride, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-butyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: It can be involved in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Bromine, chlorine, and hydrogen bromide are used in addition reactions.
Catalysts: Palladium and copper catalysts are often employed in cycloaddition reactions.
Major Products:
Substitution Products: Alkyl azides, alkyl cyanides, and alkyl thiols.
Addition Products: Dihalides and haloalkenes.
Cycloaddition Products: Various cyclic compounds, depending on the specific reaction conditions.
Scientific Research Applications
3-Bromo-1-butyne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-butyne involves its reactivity as an alkyne and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and cycloaddition reactions. These reactions enable the compound to form various products with different molecular targets and pathways .
Comparison with Similar Compounds
- 1-Bromo-2-butyne
- 4-Bromo-1-butyne
- Propargyl bromide
Comparison:
- 1-Bromo-2-butyne: Similar to 3-Bromo-1-butyne but with the bromine atom at a different position, leading to different reactivity and applications.
- 4-Bromo-1-butyne: Another isomer with the bromine atom at the fourth position, used in different synthetic applications.
- Propargyl bromide: A simpler brominated alkyne with a similar reactivity profile but fewer carbon atoms .
This compound stands out due to its unique position of the bromine atom, which influences its reactivity and makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
3-bromobut-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-72-9 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)





